N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

antitubercular oxadiazole regioisomerism pyrazine hybrid

N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a fully synthetic, small-molecule hybrid that fuses a pyrazine ring with a 1,2,4-oxadiazole-5-carboxamide core and bears a 3-methoxyphenethyl side chain. It belongs to the pyrazine–oxadiazole class, a scaffold family that has demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv in multiple primary studies.

Molecular Formula C16H15N5O3
Molecular Weight 325.328
CAS No. 1234943-61-3
Cat. No. B2600962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
CAS1234943-61-3
Molecular FormulaC16H15N5O3
Molecular Weight325.328
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3
InChIInChI=1S/C16H15N5O3/c1-23-12-4-2-3-11(9-12)5-6-19-15(22)16-20-14(21-24-16)13-10-17-7-8-18-13/h2-4,7-10H,5-6H2,1H3,(H,19,22)
InChIKeyCPBSLMKEBMBBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1234943-61-3): A Pyrazine–1,2,4-Oxadiazole Hybrid for Antimycobacterial Screening and Scaffold Diversification


N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a fully synthetic, small-molecule hybrid that fuses a pyrazine ring with a 1,2,4-oxadiazole-5-carboxamide core and bears a 3-methoxyphenethyl side chain. It belongs to the pyrazine–oxadiazole class, a scaffold family that has demonstrated in vitro activity against Mycobacterium tuberculosis H37Rv in multiple primary studies [1]. The compound is listed in PubChem (CID 21578281) and appears in the EPA DSSTox database, indicating its availability as a research tool and its relevance to chemical screening initiatives [2].

Why a Researcher Cannot Simply Interchange N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide with Any Pyrazine–Oxadiazole Analog


Within the pyrazine–oxadiazole family, the regioisomeric form of the oxadiazole ring (1,2,4‑ vs. 1,3,4‑oxadiazole) fundamentally alters the spatial presentation of the carboxamide pharmacophore, the electronic distribution across the heterocycle, and the hydrogen-bonding geometry at target protein interfaces [1]. Published structure–activity relationship (SAR) data on pyrazine-1,3,4-oxadiazole analogs show that a single halogen or methoxy positional change can shift anti-tubercular MIC values from ≤3.13 µg/mL to >50 µg/mL [2]. The 3-methoxyphenethyl side chain of the target compound introduces a flexible, electron-rich aromatic extension that is absent in simpler N-alkyl or N-phenyl analogs and is likely to modulate both target engagement and ADME properties independently of the core scaffold. Consequently, substituting this 1,2,4-oxadiazole derivative with a 1,3,4‑regioisomer or an unsubstituted core without empirically verifying bioequivalence risks invalidating biological screening results and squandering procurement resources.

Quantitative Differentiation Evidence for N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide Against Its Closest Structural Comparators


1,2,4-Oxadiazole Regioisomer vs. 1,3,4-Oxadiazole Core: A Fundamental Scaffold Distinction with Proven Biological Relevance

The target compound contains a 1,2,4-oxadiazole ring, whereas the majority of published pyrazine–oxadiazole antitubercular series employ a 1,3,4-oxadiazole core [1]. In the 1,2,4-isomer, the carboxamide group is attached at the 5-position, creating a different angle between the pyrazine ring and the amide side chain. A computational study of condensed oxadiazole–pyrazine derivatives demonstrated that the 1,3,4-oxadiazole compounds PHOXPY, STOXPY, and FUOXPY exhibit MIC values against Mtb H37Rv that are superior to streptomycin and pyrazinamide, confirming the biological relevance of oxadiazole regioisomerism within the pyrazine hybrid class [2]. No published MIC data exist for the 1,2,4-oxadiazole regioisomer, making the target compound a unique probe for evaluating how regioisomerism translates into differential antimycobacterial potency.

antitubercular oxadiazole regioisomerism pyrazine hybrid

Meta-Methoxy Phenethyl Substituent vs. Ortho-Methoxy and Unsubstituted Phenethyl Analogs: Divergent Physicochemical and Pharmacophoric Properties

The 3-methoxyphenethyl group on the target compound places the methoxy substituent in the meta position relative to the ethyl linker. The ortho isomer (N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide) and the unsubstituted phenethyl analog are structurally distinct comparators. In a related pyrazine-1,3,4-oxadiazole series, halogen substitution pattern was the key driver of potency variation: the most active compounds (2e, 2f, 2n) contained specific halogen placements that enhanced lipophilicity and DprE1 binding affinity (compound 2f docking score: -9.0 kcal/mol vs. isoniazid -5.3 kcal/mol and rifampicin -7.9 kcal/mol) [1]. Meta-methoxy substitution on the target compound is predicted to alter both logP and the electron density of the terminal aromatic ring relative to the ortho isomer, which may differentially influence passive membrane permeability and π-stacking interactions with mycobacterial targets.

substituent effects lipophilicity target engagement

Phenethyl Linker vs. Benzyl Linker: Conformational Flexibility as a Determinant of Biological Recognition

The target compound employs a phenethyl linker (–CH₂CH₂–) between the carboxamide nitrogen and the 3-methoxyphenyl ring, whereas the commercially available close analog N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1234918-30-9) uses a shorter benzyl linker (–CH₂–) . The two-carbon linker introduces an additional rotational degree of freedom, allowing the terminal aromatic ring to sample a wider conformational space. Molecular dynamics simulations of pyrazine–oxadiazole hybrids have shown that linker length and flexibility directly affect the stability of the ligand–protein complex; compound 2f from a 1,3,4-oxadiazole series maintained stable binding interactions throughout a 100 ns MD simulation, a performance attributed in part to the conformational adaptability of its substituents [1]. The phenethyl linker may therefore confer a distinct entropic profile in target binding compared to the conformationally restricted benzyl analog.

linker flexibility conformational analysis SAR

Database and Regulatory Provenance: EPA DSSTox Listing Provides Unique Traceability for Environmental and Toxicological Screening

Among the closely related N-substituted-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamides, the target compound is one of a limited subset registered in the EPA DSSTox database (SID 384512663), indicating that its chemical structure has been curated for toxicological and environmental screening purposes [1]. The ortho-methoxy isomer and the unsubstituted phenethyl analog do not appear in DSSTox, limiting their utility in studies that require regulatory-grade substance identification and data interoperability with EPA’s CompTox Chemicals Dashboard. This database listing also facilitates integration with in silico toxicology workflows (e.g., ToxCast, ECOTOX) that require a DSSTox substance identifier.

EPA DSSTox regulatory inventory compound traceability

Procurement-Driven Application Scenarios for N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1234943-61-3)


Scaffold-Hopping Probe for Antitubercular Drug Discovery: 1,2,4- vs. 1,3,4-Oxadiazole Regioisomer Comparison

In a medicinal chemistry program targeting novel antimycobacterial agents, the compound serves as the 1,2,4-oxadiazole counterpart to the extensively studied 1,3,4-oxadiazole series. The 1,3,4-series has yielded compounds with MIC values of 3.13–12.5 µg/mL against Mtb H37Rv and docking scores superior to isoniazid and rifampicin at the DprE1 target [1]. By testing the 1,2,4-regioisomer in parallel under identical MABA conditions, researchers can determine whether the oxadiazole regioisomerism shifts the potency window, target preference, or resistance profile, a question that the published literature has not yet addressed.

Isomeric Selectivity Control in Methoxyphenethyl SAR Studies

When investigating the effect of methoxy substitution pattern on antimycobacterial activity, the meta-methoxy phenethyl compound serves as the essential comparator to the ortho-methoxy isomer (N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide). Using an isomeric pair with identical molecular formula and core scaffold eliminates confounding variables, allowing the attribution of any potency or selectivity differences exclusively to the methoxy position [2].

Linker Flexibility Profiling: Phenethyl vs. Benzyl Analogs in Target Binding Kinetics

For biophysical or computational chemistry groups studying the role of linker entropy in protein–ligand binding, the target compound pairs with N-(3-methoxybenzyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (CAS 1234918-30-9, available from Bidepharm) to form a matched molecular pair where only the linker length (phenethyl vs. benzyl) differs. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experiments comparing the two can isolate the entropic contribution of the ethylene spacer, informing future scaffold optimization .

Environmental and Toxicological Screening Leveraging EPA DSSTox Registration

Researchers engaged in in silico toxicology or environmental fate assessment can integrate the compound into ToxCast or ECOTOX workflows using its EPA DSSTox substance identifier (SID 384512663) [1]. This regulatory-grade curation is not available for most close analogs, making the compound the preferred choice for studies that anticipate downstream regulatory data submission or cross-agency data sharing.

Quote Request

Request a Quote for N-(3-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.